molecular formula C15H14BrNO B382070 2-bromo-N-(2,4-dimethylphenyl)benzamide

2-bromo-N-(2,4-dimethylphenyl)benzamide

Cat. No.: B382070
M. Wt: 304.18g/mol
InChI Key: XNRNUQJDXNCOCR-UHFFFAOYSA-N
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Description

Summary of Key Findings

2-bromo-N-(2,4-dimethylphenyl)benzamide is a structurally distinct amide featuring a benzamide core, a bromine atom at the 2-position of the benzoyl ring, and methyl substituents at the 2- and 4-positions of the aniline moiety. This compound exemplifies the synthetic versatility and reactivity of brominated benzamides, which are widely used as intermediates in organic synthesis, pharmaceutical research, and materials science. The historical development of brominated benzamides reflects broader trends in bromine chemistry, including advances in selective halogenation and the expanding utility of aryl bromides as functional handles in cross-coupling and nucleophilic substitution reactions. The nomenclature and registry data for this compound are well established, facilitating its identification and classification in major chemical databases. The following sections provide an in-depth exploration of these themes, supported by data tables and visual representations.

Introduction and Chemical Identity

Classification and Significance in Benzamide Chemistry

This compound belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring bonded to a carboxamide group (–CONH–). The substitution of the benzamide core with a bromine atom and two methyl groups imparts unique physicochemical properties and reactivity to the molecule. Specifically, the presence of a bromine atom at the ortho position of the benzoyl ring enhances the compound's electrophilicity, making it a valuable intermediate for further functionalization via cross-coupling reactions such as Suzuki, Heck, and Buchwald–Hartwig aminations. The methyl groups at the 2- and 4-positions of the aniline ring influence the electronic and steric environment, potentially modulating the compound's biological activity and selectivity in synthetic applications.

Benzamides as a class are of significant interest due to their diverse pharmacological activities, including antipsychotic, antiemetic, and anticancer properties. Brominated benzamides, in particular, have been explored for their potential as building blocks in drug discovery and as ligands in coordination chemistry. The introduction of a bromine atom provides a versatile functional group that can undergo a range of transformations, enabling the synthesis of structurally complex molecules.

Historical Context of Brominated Benzamides in Research

The development of brominated benzamides is closely linked to the broader history of bromine chemistry, which dates back to the early 19th century. Bromine was first isolated in 1826 by Antoine-Jérôme Balard, and its derivatives quickly found utility in organic synthesis due to their reactivity and selectivity. The selective bromination of aromatic compounds became a cornerstone of synthetic methodology, enabling the preparation of aryl bromides that serve as precursors for further functionalization. The evolution of bromination techniques, including the use of N-bromosuccinimide (NBS) and transition metal catalysis, has facilitated the synthesis of a wide range of brominated benzamides with tailored substitution patterns.

Brominated benzamides have played a pivotal role in the development of pharmaceuticals and agrochemicals. Their ability to undergo nucleophilic aromatic substitution and cross-coupling reactions has made them indispensable intermediates in the synthesis of complex molecules. The study of their reactivity and mechanism of action has also contributed to advances in physical organic chemistry, particularly in understanding the role of leaving groups and the stabilization of reaction intermediates.

Nomenclature Systems and Identification Parameters

The systematic naming of this compound follows the conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name reflects the structure of the molecule, indicating the positions of the bromine and methyl substituents relative to the benzamide core. Alternative names and identifiers are used in various chemical databases to facilitate cross-referencing and data retrieval.

IUPAC Name: this compound
CAS Registry Number: 282091-66-1
Molecular Formula: C₁₅H₁₄BrNO
Molecular Weight: 304.19 g/mol

Other identifiers include the SMILES (Simplified Molecular Input Line Entry System) notation, InChI (International Chemical Identifier), and InChIKey, which provide machine-readable representations of the molecular structure for use in cheminformatics applications.

SMILES: CC1=CC(C)=C(NC(=O)C2=CC=C(Br)C=C2)C=C1
InChI: InChI=1S/C15H14BrNO/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,1-2H3,(H,17,18)
InChIKey: CGUNDMXTDHRITR-UHFFFAOYSA-N

These identifiers ensure unambiguous communication of chemical information across research articles, databases, and regulatory documents.

Table 1.1: Chemical Identity and Registry Information for this compound
Parameter Value
IUPAC Name This compound
CAS Registry Number 282091-66-1
Molecular Formula C₁₅H₁₄BrNO
Molecular Weight 304.19 g/mol
SMILES CC1=CC(C)=C(NC(=O)C2=CC=C(Br)C=C2)C=C1
InChI InChI=1S/C15H14BrNO/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,1-2H3,(H,17,18)
InChIKey CGUNDMXTDHRITR-UHFFFAOYSA-N

Registry Information and Database Classifications

Major chemical databases such as PubChem, ChemSpider, and Thermo Scientific provide comprehensive registry information for this compound. These databases catalog the compound under its unique identifiers, including the CAS number, PubChem CID, and other database-specific accession numbers. The compound is classified under the broader category of brominated benzamides and is cross-referenced with related derivatives to facilitate structure–activity relationship studies and synthetic planning.

PubChem CID: 774375
MDL Number: MFCD00436496

These databases also provide access to spectral data, safety information, and supplier details, supporting both academic research and industrial applications.

Table 1.2: Database Classifications and Synonyms
Database Identifier / Synonym
PubChem CID 774375
Thermo Scientific Product Code 15493788
Synonyms 4-bromo-N-(2,4-dimethylphenyl)benzamide
4-bromo-n-2,4-dimethyl-phenyl-benzamide

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18g/mol

IUPAC Name

2-bromo-N-(2,4-dimethylphenyl)benzamide

InChI

InChI=1S/C15H14BrNO/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18)

InChI Key

XNRNUQJDXNCOCR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents Key Properties Reference
This compound 304.19 Ortho-Br, 2,4-dimethylphenyl Intermediate for phenanthridinones; synthesized via DCC/HOBt coupling
4-Bromo-N-(2-nitrophenyl)benzamide 321.13 Para-Br, 2-nitrophenyl Triclinic crystal system; enhanced π-π stacking
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 350.18 Para-Br, 3,5-dimethoxyphenyl Improved metabolic stability; ¹³C NMR δ 55.6 (OCH₃)
2-Bromo-N-(2,4-difluorobenzyl)benzamide 340.16 Ortho-Br, 2,4-difluorobenzyl Higher dipole moment (4.12 Debye); DFT-optimized geometry
2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide 358.23 Ortho-Br, sulfonamide group Increased acidity (pKa ~3.5); aqueous solubility 23 mg/mL

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported synthesis involves reacting 2-bromobenzoyl chloride with 2,4-dimethylaniline in dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) acts as a proton scavenger, facilitating nucleophilic acyl substitution:

2-Bromobenzoyl chloride+2,4-DimethylanilineTEA, DCM2-Bromo-N-(2,4-dimethylphenyl)benzamide+HCl\text{2-Bromobenzoyl chloride} + \text{2,4-Dimethylaniline} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}

Critical parameters include:

  • Molar ratio : 1:1.2 (acyl chloride:amine) to compensate for volatility losses

  • Temperature : 0°C initial cooling prevents exothermic side reactions, followed by gradual warming to 25°C

  • Reaction time : 24 hours for complete conversion, as evidenced by TLC monitoring

Optimization Studies

Comparative data from 12 experimental trials reveal:

ParameterOptimal ValueYield ImpactPurity (HPLC)
SolventAnhyd. DCM+18% vs THF98.2%
TEA Equivalents1.2 eq+22% vs 1 eq97.8%
Cooling Duration30 min+15% vs 10 min96.5%

Prolonged stirring beyond 24 hours provided marginal yield improvements (+3.1%) but increased hydrolysis byproducts.

Industrial-Scale Adaptation

For kilogram-scale production, modifications include:

  • Solvent recovery : Distillation recovers 89% DCM per batch

  • Waste treatment : Acidic washes neutralize excess TEA, generating pH-stable ammonium salts for safe disposal

  • Crystallization : Ethanol/water (3:1) recrystallization yields 99.1% pure product with consistent polymorph Form I

Electrochemical Bromination Approach

Patent-Established Protocol (CN103060837A)

A Chinese patent details an electrochemical method using 2-amino-N-(2,4-dimethylphenyl)benzamide as the precursor:

  • Electrolyte System : 10-20% H₂SO₄ and 35-45% HBr aqueous solution

  • Electrodes : Platinum sheets (1.0 cm gap) at 1.5V and 0.40A

  • Reaction Time : 4 hours at 25°C achieves 97.12% conversion

The mechanism proceeds via electrophilic bromine generation at the anode:

2HBrBr2+2H++2e2\text{HBr} \rightarrow \text{Br}_2 + 2\text{H}^+ + 2e^-

Subsequent electrophilic aromatic substitution targets the ortho position relative to the amide group.

Advantages Over Conventional Bromination

  • Safety : Eliminates liquid bromine handling, reducing corrosion risks

  • Atom Economy : 92% bromine utilization vs 67% in NBS methods

  • Byproduct Control : H₂ gas evolution at the cathode prevents oxidative decomposition

Alternative Bromination Strategies

Direct Bromine Reaction

Hazardous but high-yielding (89%) under controlled conditions:

N-(2,4-dimethylphenyl)benzamide+Br2FeCl32-Bromo derivative\text{N-(2,4-dimethylphenyl)benzamide} + \text{Br}2 \xrightarrow{\text{FeCl}3} \text{2-Bromo derivative}

Critical limitations include:

  • Corrosivity : Requires Hastelloy C-276 reactors

  • Waste Streams : HBr neutralization produces 2.3 kg CaBr₂ per kg product

Characterization and Quality Control

Spectroscopic Validation

1H NMR (600 MHz, CDCl₃) :

  • δ 7.82 (d, J=7.8 Hz, 1H, Ar-H)

  • δ 7.49 (t, J=7.6 Hz, 1H, Ar-H)

  • δ 7.02 (s, 1H, N-H)

  • δ 2.31 (s, 6H, CH₃)

HPLC Purity :

  • Column: C18 (4.6×250 mm, 5μm)

  • Mobile Phase: MeCN/H₂O (70:30)

  • Retention Time: 6.72 min

MethodPMI*E-FactorCarcinogen Use
Acyl Chloride8.734.2None
Electrochemical3.111.6HBr (Cat. 3)
Direct Br₂5.927.8Br₂ (Cat. 1A)

*Process Mass Intensity = Total kg inputs / kg product

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(2,4-dimethylphenyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 2,4-dimethylaniline and 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–5°C during acyl chloride addition) are critical to minimize side reactions . For scale-up, continuous flow reactors may improve efficiency by enhancing mixing and heat transfer .

Q. How can crystallographic data for this compound be obtained, and which software tools are recommended for structure refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a well-diffracting crystal, often grown via slow evaporation from a solvent like ethanol. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule structures due to its robust handling of disorder and anisotropic displacement parameters . WinGX or OLEX2 interfaces simplify data processing and visualization .

Q. What spectroscopic techniques are essential for characterizing this benzamide derivative?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of the amide bond and halogen placement. Aromatic protons near the bromine atom typically show deshielding (~7.5–8.5 ppm) .
  • IR : Strong absorption bands at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate the amide group .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br signature) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethylphenyl and bromo substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the benzamide’s ortho position is electronically activated for Suzuki-Miyaura couplings due to adjacent electron-withdrawing amide groups. However, steric hindrance from the 2,4-dimethylphenyl group may reduce reactivity with bulky palladium catalysts. Computational studies (DFT) can predict transition-state energies to optimize ligand selection (e.g., SPhos vs. XPhos) .

Q. What strategies resolve crystallographic disorder in the this compound structure?

  • Methodological Answer : Disorder in the bromine or methyl groups can be modeled using PART instructions in SHELXL. Anisotropic refinement with constraints (e.g., SIMU/DELU) stabilizes the model. High-resolution data (<1.0 Å) improves electron density maps, while Twinning (via TWIN/BASF commands) addresses pseudo-symmetry issues .

Q. How does this compound interact with biological targets such as sigma-1 receptors or enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations can predict binding modes. The bromine atom may occupy hydrophobic pockets, while the amide group forms hydrogen bonds with catalytic residues (e.g., in enzyme active sites). In vitro assays (e.g., fluorescence polarization for receptor binding) validate computational predictions .

Q. What are the challenges in analyzing hydrogen-bonding networks and molecular packing in its crystal lattice?

  • Methodological Answer : Hydrogen bonds (e.g., N-H···O=C between amide groups) stabilize the lattice. Mercury (CCDC) visualizes packing diagrams, while PLATON analyzes void spaces. For polymorphic forms, variable-temperature XRD and DSC detect phase transitions influenced by substituent conformations .

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